Welcome to the BenchChem Online Store!
molecular formula C9H12N2O4S B2693670 {amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate CAS No. 27320-20-3

{amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate

Cat. No. B2693670
M. Wt: 244.27
InChI Key: UGZALSMVEUUBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05233035

Procedure details

After 26.0 g of catechol was dissolved in 400 ml of water, 15.2 g of thiourea was added to the solution at room temperature to dissolve. A solution of 130 g of potassium ferricyanide and 200 g of sodium acetate in 600 ml of water was added to the solution at room temperature and, 200 g of sodium acetate was further added to the mixture. After stirring overnight at room temperature, the reaction mixture was dissolved in 1N-HCl aqueous solution and the insoluble materials were filtered off. To the aqueous solution were added 200 g of sodium acetate and 400 ml of water. The mixture was stirred to precipitate the salt. The salt was taken out by filtration and dried under reduced pressure to give 52.5 g of S-(3,4-dihydroxyphenyl)isothiourea acetate.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
130 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[NH2:9][C:10]([NH2:12])=[S:11].[C:13]([O-:16])(=[O:15])[CH3:14].[Na+]>O.Cl.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[C:13]([OH:16])(=[O:15])[CH3:14].[OH:2][C:1]1[CH:8]=[C:7]([S:11][C:10](=[NH:9])[NH2:12])[CH:6]=[CH:5][C:3]=1[OH:4] |f:2.3,6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Name
Quantity
130 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered off
ADDITION
Type
ADDITION
Details
To the aqueous solution were added 200 g of sodium acetate and 400 ml of water
STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
to precipitate the salt
FILTRATION
Type
FILTRATION
Details
The salt was taken out by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)O.OC=1C=C(C=CC1O)SC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 52.5 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.